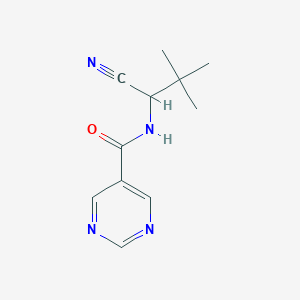

methylene]malononitrile CAS No. 339023-35-7](/img/structure/B2519208.png)

2-[[4-(4-Chlorophenyl)piperazino](dimethylamino)methylene]malononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[[4-(4-Chlorophenyl)piperazino](dimethylamino)methylene]malononitrile (2-CPPMM) is a synthetic compound that has recently been studied for its potential applications in scientific research. The molecule is composed of a nitrogenous heterocyclic ring, a piperazine ring, and a malononitrile moiety. It has been found to possess a wide range of biochemical and physiological effects, as well as various advantages and limitations for laboratory experiments.

Applications De Recherche Scientifique

1. Antagonist of the Melanocortin-4 Receptor

A related compound, 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, acts as a potent and selective antagonist of the melanocortin-4 receptor. It has demonstrated the potential for treating cachexia, showing good metabolic profiles and promoting food intake in tumor-bearing mice (Chen et al., 2007).

2. Synthesis of Spiroindolines

The compound has been used in the synthesis of spiroindolines, a process involving the reaction of isatylidene malononitrile with various methylene-active compounds in the presence of ethylenediamine and piperazine hydrate (Magerramov et al., 2018).

3. Molluscicidal Activity

2‐(5‐Chloro‐1,3‐diphenyl‐1H‐pyrazol‐4‐ylmethylene)‐malononitrile, a similar compound, has been shown to exhibit moderate molluscicidal activity against Biomphalaria alexandrina snails (Abdelrazek et al., 2006).

4. Synthesis of Iminopyrimidooxazine Derivatives

The compound has been utilized in synthesizing novel iminopyrimidooxazine derivatives, which further react with various nucleophiles to yield different products. These derivatives may have potential applications in various fields (Shivraj et al., 2020).

5. Antibacterial and Antifungal Activities

In the context of synthesizing new pyrazolo[5, 1-c][1, 2, 4] triazines, derivatives of the compound showed notable antibacterial and antifungal activities, as well as cytotoxicity against Breast cancer cells (MCF7) (Al-Adiwish et al., 2017).

Mécanisme D'action

The mode of action of such compounds often involves interactions with these targets that lead to changes in cellular processes. The specific biochemical pathways affected can vary widely depending on the compound and its targets .

Pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact a compound’s bioavailability. Factors such as the compound’s chemical properties, structure, and the presence of functional groups can influence these pharmacokinetic properties .

The molecular and cellular effects of a compound’s action can include changes in cell signaling, gene expression, and metabolic processes, among others .

Environmental factors, such as pH, temperature, and the presence of other compounds, can influence a compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

2-[[4-(4-chlorophenyl)piperazin-1-yl]-(dimethylamino)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5/c1-20(2)16(13(11-18)12-19)22-9-7-21(8-10-22)15-5-3-14(17)4-6-15/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVLTHQJAACOLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C(C#N)C#N)N1CCN(CC1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide](/img/structure/B2519125.png)

![2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-3-isopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519131.png)

![ethyl 2-[2-[[4-(4-fluorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2519138.png)

![2-[2-(1H-indol-3-yl)ethyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2519144.png)

![Ethyl 2-{2-[1-(2,6-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2519146.png)